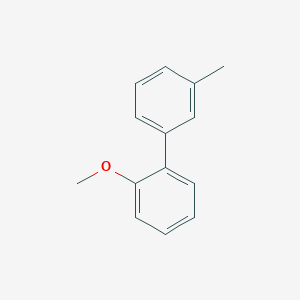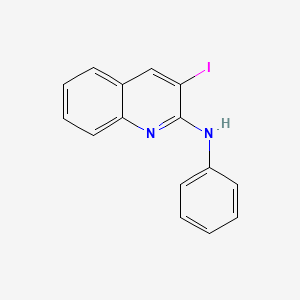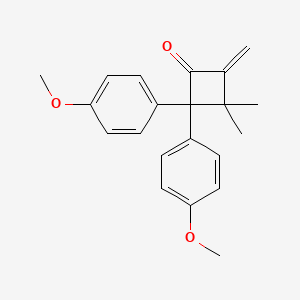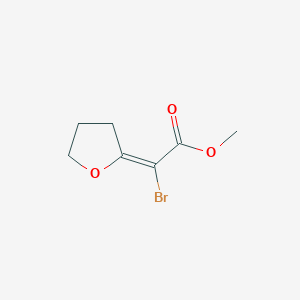![molecular formula C16H12O5 B12535858 2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid CAS No. 674333-35-8](/img/structure/B12535858.png)
2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid is a chemical compound known for its unique structure and versatile applications. This compound features a benzoic acid core substituted with three prop-2-yn-1-yloxy groups at the 2, 4, and 6 positions. The presence of these alkyne groups makes it a valuable building block in organic synthesis and chemical biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid typically involves the esterification of 2,4,6-trihydroxybenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
化学反应分析
Types of Reactions
2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation or other reducing agents.
Substitution: The alkyne groups can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide (NaN₃) or other nucleophiles in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new carbon-carbon or carbon-heteroatom bonds, leading to a variety of functionalized derivatives.
科学研究应用
2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of chemical probes for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid is primarily based on its ability to undergo click chemistry reactions. The alkyne groups can react with azides in the presence of a copper catalyst to form stable triazole linkages. This property makes it a valuable tool for bioconjugation and the development of functional materials.
相似化合物的比较
Similar Compounds
- 4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid
- 2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
- 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid
Uniqueness
2,4,6-Tris[(prop-2-yn-1-yl)oxy]benzoic acid is unique due to its trifunctional nature, allowing for multiple points of attachment and modification. This makes it particularly useful in the synthesis of multifunctional materials and complex molecular architectures.
属性
CAS 编号 |
674333-35-8 |
|---|---|
分子式 |
C16H12O5 |
分子量 |
284.26 g/mol |
IUPAC 名称 |
2,4,6-tris(prop-2-ynoxy)benzoic acid |
InChI |
InChI=1S/C16H12O5/c1-4-7-19-12-10-13(20-8-5-2)15(16(17)18)14(11-12)21-9-6-3/h1-3,10-11H,7-9H2,(H,17,18) |
InChI 键 |
GRLPZCKBVPDXSB-UHFFFAOYSA-N |
规范 SMILES |
C#CCOC1=CC(=C(C(=C1)OCC#C)C(=O)O)OCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide](/img/structure/B12535781.png)
![2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B12535784.png)



![2-(4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12535801.png)
![1-(Ethenyloxy)-3-[(E)-(4-methylphenyl)diazenyl]pentane-2,4-dione](/img/structure/B12535811.png)
![Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-](/img/structure/B12535812.png)
![N-[2-(dimethylamino)ethyl]octadeca-9,12-dienamide](/img/structure/B12535824.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[3-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12535826.png)
![1-Propanone, 1-phenyl-3-(phenylamino)-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535834.png)
![5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12535841.png)
![(2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine](/img/structure/B12535849.png)

